Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

Bioconjugation Analytical Chemistry PEGylation

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- (CAS 197513-69-2), also known as m-PEG5-Ph-CHO, is a monodisperse polyethylene glycol (PEG) derivative with a terminal benzaldehyde moiety. It possesses a molecular formula of C₁₆H₂₄O₆ and a molecular weight of 312.36 g/mol.

Molecular Formula C16H24O6
Molecular Weight 312.36 g/mol
CAS No. 197513-69-2
Cat. No. B3049196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
CAS197513-69-2
Molecular FormulaC16H24O6
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C16H24O6/c1-18-6-7-19-8-9-20-10-11-21-12-13-22-16-4-2-15(14-17)3-5-16/h2-5,14H,6-13H2,1H3
InChIKeyBTPTYEGOHOHWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- (CAS 197513-69-2): A Monodisperse PEG Linker for Precision Bioconjugation


Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- (CAS 197513-69-2), also known as m-PEG5-Ph-CHO, is a monodisperse polyethylene glycol (PEG) derivative with a terminal benzaldehyde moiety . It possesses a molecular formula of C₁₆H₂₄O₆ and a molecular weight of 312.36 g/mol . This small-molecule linker is designed for site-specific bioconjugation, where the benzaldehyde group reacts with primary amines to form a Schiff base, enabling the attachment of the hydrophilic PEG chain to target molecules . Unlike polydisperse PEGs, its discrete molecular weight simplifies analytical characterization of conjugates [1].

Why Generic PEG-Aldehyde Substitution Fails: The Critical Role of PEG Chain Length in Solubility and Conjugate Performance


Substituting Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- with a generic PEG-aldehyde of a different chain length—such as a shorter m-PEG4-Ph-CHO or a longer m-PEG8-Ph-CHO—can lead to significant and often unpredictable changes in the physicochemical and biological properties of the resulting conjugate. Experimental and computational studies have demonstrated that the water solubility of monodisperse PEG-appended molecules is directly and non-linearly dependent on PEG chain length [1]. Using a linker with an insufficient PEG length may fail to impart adequate aqueous solubility, leading to aggregation and precipitation, while an excessively long PEG chain can sterically hinder the desired conjugation reaction or alter the biodistribution and pharmacokinetic profile of the final construct [1]. Therefore, the precise PEG5 chain length of this compound represents a specific, performance-defining parameter, and substitution cannot be assumed to yield equivalent results [1].

Quantitative Differentiation: Key Performance Metrics for Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- (CAS 197513-69-2)


Defined Molecular Weight for Accurate Conjugate Characterization

Unlike polydisperse PEG reagents, Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is a monodisperse compound with a precisely defined molecular weight of 312.36 g/mol . This discrete mass eliminates the analytical complexity associated with polymer PEGs, which possess a distribution of chain lengths and molecular weights that complicates the characterization of conjugates by techniques such as mass spectrometry and NMR [1].

Bioconjugation Analytical Chemistry PEGylation

Superior Water Solubility Conferred by Optimized PEG5 Chain Length

The water solubility of PEG-appended molecules is highly dependent on the length of the PEG chain. A systematic study using monodisperse PEGs demonstrated that the transition from water-insoluble to freely water-soluble can occur within a narrow range of PEG chain lengths [1]. While specific solubility data for Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is not provided in the source, its PEG5 chain places it in a region where significant solubility enhancement is expected relative to shorter PEG chains. In contrast, the shorter m-PEG4-Ph-CHO (MW 268.31 g/mol) may provide insufficient hydrophilicity for some hydrophobic payloads, leading to aggregation or precipitation [1].

Drug Delivery Nanoparticle Formulation Bioconjugation

High Chemical Purity for Reproducible Conjugation Efficiency

Commercial sources of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- report a purity of ≥95% to 98% . This high purity is critical for achieving reproducible and predictable conjugation yields, as the presence of impurities—such as unreacted starting materials or side products—can compete for the reactive amine groups on the target molecule, leading to variable degrees of PEGylation and potential off-target modifications [1].

Chemical Synthesis Quality Control Bioconjugation

Stoichiometric Control Enabled by Defined PEG Chain Length

The use of a monodisperse PEG linker with a defined molecular weight, such as Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- (MW 312.36 g/mol) , enables precise stoichiometric control during bioconjugation reactions. In contrast, polydisperse PEG reagents have an average molecular weight that represents a distribution of chain lengths, making it impossible to know the exact molar amount of reactive end-groups. This uncertainty necessitates the use of a molar excess of the polydisperse reagent (typically 5- to 10-fold) to ensure complete reaction, which can lead to wasteful reagent consumption and complicate downstream purification [1].

Bioconjugation Process Development Drug Conjugation

Enhanced Conjugate Stability via Site-Specific PEGylation

The benzaldehyde group in Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- selectively reacts with N-terminal α-amines at pH 5.0-9.5 to form a Schiff base, which can be reduced to a stable secondary amine linkage [1]. This site-specific PEGylation is preferred over random lysine conjugation (common with NHS esters) because it preserves the activity and structure of sensitive biomolecules . While a direct quantitative comparison for this specific compound is not available in the open literature, the use of PEG-aldehydes for N-terminal PEGylation is a well-established strategy that results in higher retained biological activity of the conjugate compared to non-specific PEGylation methods .

Protein Engineering Drug Delivery Bioconjugation

Validated Structural Identity for Reliable Procurement and Use

The compound Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is unambiguously identified by its IUPAC name and CAS Registry Number 197513-69-2 . This unique identifier ensures that the correct chemical entity is procured, avoiding confusion with structurally similar analogs such as m-PEG4-Ph-CHO (CAS 153364-63-7, MW 268.31) or m-PEG3-Ph-CHO (MW 224.25). Vendor specifications confirm the molecular formula C₁₆H₂₄O₆ and molecular weight 312.36 g/mol , providing a clear basis for verifying the identity and purity of the received material.

Chemical Procurement Quality Assurance Analytical Chemistry

Optimal Application Scenarios for Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- (CAS 197513-69-2) Based on Quantitative Evidence


Site-Specific PEGylation of Therapeutic Proteins and Peptides

The high purity (≥95-98%) [1] and site-specific reactivity of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- with N-terminal amines make it an ideal reagent for the PEGylation of therapeutic proteins and peptides. The discrete PEG5 chain length provides a defined increase in molecular weight and hydrodynamic radius, which can be used to tune pharmacokinetic properties without introducing the heterogeneity of polydisperse PEGs [2]. This is particularly valuable for developing PEGylated biologics where regulatory agencies require detailed characterization of the conjugate.

Synthesis of Well-Defined Nanoparticle and Liposome Coatings

The enhanced water solubility conferred by the PEG5 chain, as inferred from studies on monodisperse PEG-appended molecules [1], makes this compound suitable for creating hydrophilic coatings on nanoparticles and liposomes. The defined molecular weight ensures a uniform and controllable PEG layer, which is critical for achieving consistent steric stabilization and 'stealth' properties in vivo. The ability to use precise stoichiometric amounts minimizes reagent waste during large-scale nanoparticle functionalization.

Preparation of Monodisperse PEG-Drug Conjugates for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring the impact of PEGylation on small molecule drugs, the monodisperse nature of this linker is essential [2]. It allows for the synthesis of a single, well-defined molecular species, enabling direct correlation of biological activity with PEG chain length. In contrast, polydisperse PEG reagents produce a mixture of conjugates with varying chain lengths, confounding SAR interpretation and potentially masking optimal performance.

Quality Control and Analytical Method Development for PEGylated Products

The precisely defined molecular weight of 312.36 g/mol [1] makes this compound an excellent standard or model compound for developing and validating analytical methods (e.g., LC-MS, SEC) used to characterize PEGylated bioconjugates. Its monodispersity eliminates the complex peak broadening and multiple ion series observed with polydisperse PEGs, simplifying method development and enabling more accurate quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.